molecular formula C19H14BrN3O4S B11573009 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11573009
M. Wt: 460.3 g/mol
InChI Key: KZPPTNMKXLHEES-UHFFFAOYSA-N
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Description

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzoxazole ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a brominated carboxylic acid derivative under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring is formed by reacting a thioamide with a halogenated ketone or aldehyde.

    Coupling Reaction: The benzoxazole and thiazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the coupled product using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoxazole and thiazole rings, potentially forming alcohol derivatives.

    Substitution: The bromine atom in the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could be explored for the development of new materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
  • 2-(6-fluoro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

The presence of the bromine atom in the benzoxazole ring of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide distinguishes it from its chloro and fluoro analogs. This substitution can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it unique among similar compounds.

Properties

Molecular Formula

C19H14BrN3O4S

Molecular Weight

460.3 g/mol

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H14BrN3O4S/c1-26-13-5-2-11(3-6-13)14-10-28-18(21-14)22-17(24)9-23-15-7-4-12(20)8-16(15)27-19(23)25/h2-8,10H,9H2,1H3,(H,21,22,24)

InChI Key

KZPPTNMKXLHEES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C4=C(C=C(C=C4)Br)OC3=O

Origin of Product

United States

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